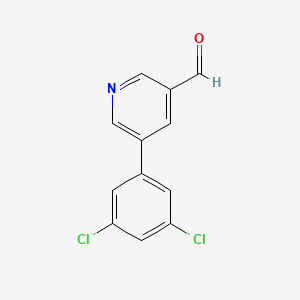

5-(3,5-Dichlorophenyl)nicotinaldehyde

Description

Propriétés

Numéro CAS |

887973-82-2 |

|---|---|

Formule moléculaire |

C12H7Cl2NO |

Poids moléculaire |

252.09 g/mol |

Nom IUPAC |

5-(3,5-dichlorophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H7Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H |

Clé InChI |

MEBVHNPIEMMWIU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)C=O |

SMILES canonique |

C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)C=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-(3,5-Dichlorophenyl)nicotinaldehyde, as evidenced by patent literature :

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| This compound | Aldehyde, dichlorophenyl | ~252.1 | ~3.8 |

| 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide | Isoxazole, trifluoromethyl, benzamide, trifluoroethylamino | ~629.5 | ~5.2 |

| (Z)-4-[5-(3,5-Dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide | Isoxazole, trifluoromethyl, methoxyiminomethyl | ~528.3 | ~4.6 |

Key Observations :

- Lipophilicity : The trifluoromethyl group in the analogs increases LogP compared to the parent nicotinaldehyde, enhancing membrane permeability but reducing aqueous solubility.

- Reactivity : The aldehyde group in this compound offers distinct reactivity for synthesis, whereas the benzamide and isoxazole moieties in analogs improve metabolic stability .

Physicochemical and Stability Profiles

- Solubility : The aldehyde derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the benzamide analogs show reduced solubility due to higher molecular weight and lipophilicity.

- Stability : The aldehyde group in this compound may render it prone to oxidation, whereas the amide and isoxazole rings in analogs confer greater thermal and hydrolytic stability.

Méthodes De Préparation

Acid Chloride Formation

5-(3,5-Dichlorophenyl)nicotinic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride. Excess SOCl₂ is removed by distillation, leaving the acid chloride as a reactive intermediate.

Amidation with Morpholine

The acid chloride is treated with morpholine in dichloromethane (DCM) at 0–5°C. The reaction proceeds quantitatively, yielding 5-(3,5-dichlorophenyl)nicotinic acid morpholinamide after aqueous work-up and crystallization.

Key Data :

- Yield : 95–98%

- Purity : >99% (HPLC)

- Solvent : DCM or THF

- Temperature : 0–25°C

Reduction of Morpholinamide to Aldehyde

The critical step involves reducing the morpholinamide to the aldehyde. Lithium ethoxyaluminium hydride (LiAlH(OEt)₃) is preferred for its selectivity and mild conditions.

Reduction Mechanism

LiAlH(OEt)₃ selectively reduces the amide carbonyl to an aldehyde without over-reduction to the alcohol. The reaction occurs at room temperature under atmospheric pressure, ensuring operational simplicity.

Procedure :

- Reagent : LiAlH(OEt)₃ (1.2 equiv) in THF

- Substrate : 5-(3,5-dichlorophenyl)nicotinic acid morpholinamide

- Temperature : 25–30°C

- Time : 1–2 hours

Work-Up and Purification

Post-reduction, the mixture is quenched with dilute sulfuric acid, and the aldehyde is extracted into methyl tert-butyl ether (MTBE). Evaporation yields crude product, which is purified via recrystallization or distillation.

Performance Metrics :

- Yield : 96–98%

- Selectivity : >99% (no alcohol by-products)

- Purity : 99.6% (HPLC)

Alternative Synthesis Routes

While the morpholinamide route dominates, other methods exist:

Catalytic Hydrogenation of Nitriles

Early methods reduced 3-cyanopyridine derivatives using Raney nickel under mild hydrogen pressure (0.2–5 bar) in aqueous carboxylic acid. However, this approach is less effective for 5-aryl-substituted nitriles due to steric hindrance and lower yields (~70%).

Direct Oxidation of Alcohols

Oxidation of 5-(3,5-dichlorophenyl)nicotinyl alcohol using pyridinium chlorochromate (PCC) offers moderate yields (60–70%) but risks over-oxidation to carboxylic acids.

Analytical Characterization

The final product is validated via:

- ¹H NMR : Aldehydic proton at δ 9.8–10.2 ppm.

- HPLC : Retention time matching authentic standards.

- Mass Spectrometry : Molecular ion peak at m/z 281 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Cost | Scalability |

|---|---|---|---|---|

| Morpholinamide Reduction | 98% | >99% | Moderate | High |

| Catalytic Hydrogenation | 70% | 85% | Low | Moderate |

| Alcohol Oxidation | 65% | 75% | Low | Low |

The morpholinamide route outperforms alternatives in yield and selectivity, justifying its industrial adoption despite higher reagent costs.

Q & A

Q. What experimental frameworks support the development of this compound as a probe for indoor surface chemistry studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.